Atagabalin: A Technical Overview of its Discovery and Development
Atagabalin: A Technical Overview of its Discovery and Development
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Atagabalin (PD-0200390) is a gabapentinoid that was under development by Pfizer for the treatment of primary insomnia. Like other members of its class, including gabapentin and pregabalin, its mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels. Despite reaching Phase 2 clinical trials, the development of Atagabalin was discontinued due to unsatisfactory efficacy results. This technical guide provides a comprehensive overview of the discovery and development history of Atagabalin, detailing its mechanism of action, preclinical pharmacology, and clinical trial findings. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the trajectory of this compound and the broader field of sleep disorder therapeutics.
Introduction
Atagabalin, with the developmental code name PD-0200390, is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA).[1][2] It was developed by Pfizer as a potential therapeutic agent for insomnia.[2] Chemically, it is identified as [(3S,4S)-1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid.[2] The primary molecular target of Atagabalin is the α2δ subunit of voltage-gated calcium channels (VGCCs), a target it shares with the approved drugs gabapentin and pregabalin.[2] While showing promise in early studies, its development was ultimately halted after Phase 2 clinical trials failed to demonstrate sufficient efficacy.[2]
Mechanism of Action
Atagabalin exerts its pharmacological effects through high-affinity binding to the α2δ-1 and α2δ-2 subunits of VGCCs.[2] These subunits are auxiliary components of the VGCC complex and are involved in the trafficking and function of the channel. By binding to the α2δ subunit, gabapentinoids are thought to modulate calcium influx at presynaptic terminals, although the precise downstream effects are still under investigation. This modulation is believed to reduce the release of excitatory neurotransmitters, which may contribute to its potential hypnotic effects.
Signaling Pathway
The binding of Atagabalin to the α2δ subunit of presynaptic VGCCs is the critical initiating event. This interaction is thought to interfere with the normal function of the α2δ subunit, which includes promoting the trafficking of the calcium channel to the presynaptic membrane. By disrupting this process, Atagabalin may reduce the density of functional calcium channels at the synapse, leading to a decrease in calcium influx upon neuronal depolarization. This, in turn, would attenuate the release of neurotransmitters involved in arousal and wakefulness.
Preclinical Development
In Vitro Pharmacology
The primary in vitro assay used to characterize Atagabalin and other gabapentinoids is a radioligand binding assay to determine their affinity for the α2δ subunit of VGCCs.
Experimental Protocol: [³H]-Gabapentin Binding Assay
A typical protocol for this assay is as follows:
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Membrane Preparation: Porcine or rat brain cortex is homogenized in a sucrose buffer and centrifuged to isolate a crude membrane fraction. The pellet is resuspended in a suitable buffer (e.g., Tris-HCl).
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Binding Reaction: The membrane preparation is incubated with a fixed concentration of [³H]-gabapentin and varying concentrations of the test compound (e.g., Atagabalin).
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Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow binding to reach equilibrium.
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Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
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Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
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Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled gabapentin. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific [³H]-gabapentin binding) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
While specific binding affinity data for Atagabalin is not publicly available, it is known to bind with high affinity to the α2δ-1 and α2δ-2 subunits.[2]
Preclinical Pharmacokinetics
Pharmacokinetic studies in animals are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. While detailed pharmacokinetic parameters for Atagabalin in various preclinical species have not been published, studies on the related compound pregabalin in dogs and cats can provide some context.
| Parameter | Dog (4 mg/kg, oral) | Cat (4 mg/kg, oral) |
| Tmax (hours) | 1.5 (1.0-4.0) | 2.9 ± 1.2 |
| Cmax (µg/mL) | 7.15 (4.6-7.9) | 8.3 ± 1.6 |
| Elimination Half-life (hours) | 6.90 (6.21-7.40) | 10.4 ± 2.6 |
| AUC (µg·h/mL) | 81.8 (56.5-92.1) | 133.9 ± 71.5 |
Table 1: Pharmacokinetic Parameters of Pregabalin in Dogs and Cats.[3][4] It is important to note that these are data for pregabalin and may not be representative of Atagabalin's pharmacokinetic profile.
Preclinical Efficacy Models
The hypnotic potential of new compounds is often evaluated in rodent models of insomnia. These models can be induced by various methods, such as stress, pharmacological agents, or environmental changes.
Experimental Protocol: Rodent Model of Insomnia
A common experimental workflow for assessing hypnotic efficacy is as follows:
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Animal Preparation: Rodents (rats or mice) are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
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Acclimatization: Animals are allowed to recover from surgery and are habituated to the recording chamber and cables.
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Baseline Recording: Baseline sleep patterns are recorded for a set period (e.g., 24 hours) to establish normal sleep architecture.
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Induction of Insomnia: Insomnia can be induced through methods like cage change to a novel environment, which mimics the "first-night effect" in humans, or through the administration of a wake-promoting agent.
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Drug Administration: Animals are administered the test compound (e.g., Atagabalin) or vehicle at a specific time point, typically before the dark phase (the active period for nocturnal rodents).
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Sleep Recording and Analysis: EEG and EMG are recorded for a defined period post-dosing. The recordings are scored for different sleep stages (wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep). Key parameters analyzed include sleep latency (time to fall asleep), total sleep time, wake after sleep onset (WASO), and the duration and percentage of each sleep stage.
References
- 1. Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atagabalin - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of single-dose oral pregabalin administration in normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacokinetics of Single-Dose Oral Pregabalin Administration in Normal Cats [frontiersin.org]
